molecular formula C14H18BrN3O2S B7576803 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide

4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide

Cat. No. B7576803
M. Wt: 372.28 g/mol
InChI Key: WVXHJQLZTBRXAR-UHFFFAOYSA-N
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Description

4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to reduce inflammation by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases. However, one of the limitations of using this compound is its toxicity. It has been reported to have toxic effects on certain cell types and requires further investigation.

Future Directions

There are various future directions that can be explored in the research of 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in combination therapy with other drugs for the treatment of cancer. Further studies are also required to investigate its toxicity and potential side effects.
Conclusion:
In conclusion, 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide is a chemical compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in the treatment of various diseases make it an interesting compound for further investigation. However, further studies are required to fully understand its mechanism of action, toxicity, and potential side effects.

Synthesis Methods

The synthesis of 4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide has been reported through various methods. One of the commonly used methods involves the reaction of 4-bromo-1,3-benzenesulfonyl chloride with 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole in the presence of a base. The resulting product is then treated with isobutylamine to obtain the desired compound.

Scientific Research Applications

4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been reported to have antitumor and anti-inflammatory properties. This compound has also shown promising results in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-9(2)18-11(4)14(10(3)16-18)17-21(19,20)13-7-5-12(15)6-8-13/h5-9,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXHJQLZTBRXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzenesulfonamide

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